4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile chemical structure and properties
4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile chemical structure and properties
Content Type: Technical Reference & Synthesis Guide Subject: Medicinal Chemistry / Organic Synthesis CAS No: 478046-83-2
Part 1: Executive Summary & Chemical Identity
4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile is a specialized N-arylpiperazine derivative widely utilized as a privileged scaffold in drug discovery. Structurally, it functions as a rigid linker system, connecting a polar, electron-withdrawing benzonitrile motif with a lipophilic, metabolically stable 4-fluorobenzoyl moiety via a piperazine core.
This compound serves as a critical intermediate in the synthesis of PARP inhibitors (Poly ADP-ribose polymerase), GPCR modulators (specifically Dopamine D2/D3 and Serotonin 5-HT2A antagonists), and Menin-MLL inhibitors . Its value lies in the "fluorine scan" utility—the para-fluorine atom blocks metabolic oxidation at the phenyl ring while modulating lipophilicity (LogP).
Chemical Identity Table
| Property | Specification |
| IUPAC Name | 4-[4-(4-fluorobenzoyl)piperazin-1-yl]benzonitrile |
| CAS Number | 478046-83-2 |
| Molecular Formula | C₁₈H₁₆FN₃O |
| Molecular Weight | 309.34 g/mol |
| SMILES | N#Cc1ccc(N2CCN(C(=O)c3ccc(F)cc3)CC2)cc1 |
| LogP (Predicted) | 2.4 – 2.8 |
| PSA (Polar Surface Area) | ~64 Ų |
| H-Bond Acceptors | 3 (Nitrile N, Amide O, Fluorine) |
Part 2: Structural Analysis & Pharmacophore Mapping
The molecule acts as a "bivalent ligand spacer." In medicinal chemistry, its efficacy is driven by three distinct functional zones.
Functional Zone Analysis
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The Benzonitrile "Anchor" (Zone A): The nitrile group (–CN) acts as a weak hydrogen bond acceptor and significantly lowers the pKa of the attached aniline nitrogen, reducing non-specific binding compared to unsubstituted phenylpiperazines.
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The Piperazine "Linker" (Zone B): Provides a rigid chair conformation, enforcing a specific distance (~5-6 Å) between the two aromatic systems. This is crucial for fitting into the binding pockets of GPCRs and enzymes like PARP.
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The 4-Fluorobenzoyl "Cap" (Zone C): The carbonyl group creates a planar amide bond, restricting rotation. The para-fluorine atom prevents P450-mediated hydroxylation at the 4-position, extending the compound's half-life (
).
DOT Diagram: Pharmacophore Logic
The following diagram illustrates the structural logic used in Structure-Activity Relationship (SAR) studies involving this scaffold.
Figure 1: Pharmacophore segmentation of the target molecule highlighting functional roles in drug design.
Part 3: Synthesis Protocol
The most robust synthesis route involves a nucleophilic acyl substitution between 1-(4-cyanophenyl)piperazine and 4-fluorobenzoyl chloride . This convergent synthesis is preferred over SNAr reactions on fluorobenzonitriles due to higher yields and cleaner workups.
Reagents & Materials[2][6][8][9]
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Starting Material A: 1-(4-Cyanophenyl)piperazine (CAS: 68104-63-2)[1]
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Starting Material B: 4-Fluorobenzoyl chloride (CAS: 403-43-0)
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Base: Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
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Solvent: Dichloromethane (DCM) (Anhydrous)[2]
Step-by-Step Methodology
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Preparation:
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Charge a round-bottom flask with 1-(4-cyanophenyl)piperazine (1.0 equiv) and anhydrous DCM (10 mL/g).
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Add Et₃N (1.5 equiv) and cool the solution to 0°C using an ice bath.
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Acylation:
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Dissolve 4-fluorobenzoyl chloride (1.1 equiv) in a minimal amount of DCM.
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Add the acid chloride solution dropwise to the amine mixture over 30 minutes. Note: Exothermic reaction; maintain temperature < 5°C to prevent side reactions.
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Reaction Monitoring:
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Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.
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TLC Check: Mobile phase 50% Ethyl Acetate / 50% Hexane. The starting amine (polar) should disappear; the product (less polar amide) will appear at higher Rf.
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Workup:
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Quench with saturated NaHCO₃ solution.
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Extract the organic layer and wash sequentially with:
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1M HCl (to remove unreacted piperazine).
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Brine.
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Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
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Purification:
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Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient: 0-5% MeOH in DCM).
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DOT Diagram: Synthesis Workflow
Figure 2: Convergent synthesis pathway via acylation.
Part 4: Analytical Validation
To validate the integrity of the synthesized compound, the following analytical signatures must be confirmed.
Nuclear Magnetic Resonance (¹H-NMR)
Solvent: DMSO-d₆ or CDCl₃
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δ 7.50 – 7.60 (m, 4H): Signals corresponding to the benzonitrile aromatic protons (AA'BB' system).
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δ 7.40 – 7.48 (m, 2H): Protons meta to fluorine on the benzoyl ring.
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δ 7.10 – 7.20 (m, 2H): Protons ortho to fluorine (shielded by F).
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δ 3.40 – 3.80 (broad m, 8H): Piperazine methylene protons. Due to the restricted rotation of the amide bond, these often appear as two distinct broad multiplets or broad singlets rather than a clean triplet/triplet pattern.
Infrared Spectroscopy (IR)
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2220 cm⁻¹: Sharp, distinct peak characteristic of the Nitrile (C≡N) stretch.
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1630–1640 cm⁻¹: Strong band for the Tertiary Amide (C=O) stretch.
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1220 cm⁻¹: C–F stretching vibration.
Mass Spectrometry (LC-MS)
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Ionization: ESI+ (Electrospray Ionization).
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Parent Ion: [M+H]⁺ = 310.12 (Calculated: 309.34).
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Fragmentation Pattern: Loss of the fluorobenzoyl group may result in a fragment at m/z ~187 (cyanophenylpiperazine cation).
Part 5: Applications in Drug Development[9][10]
This molecule is rarely a final drug but is a high-value Intermediate and Chemical Probe .
PARP Inhibitor Development
Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib, often utilize a piperazine linker to connect a zinc-finger binding motif (phthalazinone) to a hydrophobic pocket binder.
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Role: The 4-fluorobenzoyl-piperazine fragment mimics the hydrophobic tail found in several PARP-1 inhibitors, improving cell permeability.
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Mechanism: The fluorobenzoyl group occupies the nicotinamide-ribose binding pocket accessory region, enhancing affinity via hydrophobic interactions.
GPCR Ligand Design (Dopamine/Serotonin)
N-Arylpiperazines are "privileged structures" for aminergic GPCRs.
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Target: 5-HT2A and D2 receptors.
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Modification: The benzonitrile group mimics the electronic properties of the quinazoline-dione found in Ketanserin (antihypertensive/antipsychotic).
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Utility: Researchers use this compound to study the "fluorine effect"—comparing the binding affinity of the H-analog vs. the F-analog to map the steric and electronic requirements of the receptor pocket.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10078650, 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile. Retrieved from [Link]
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Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry.[3] (Contextual reference for scaffold utility in PARP inhibitors). Retrieved from [Link]
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López-Rodríguez, M. L., et al. (2002). Design and synthesis of new serotonin 5-HT(1A) receptor antagonists. Journal of Medicinal Chemistry.[3] (Reference for N-arylpiperazine synthesis protocols). Retrieved from [Link]
